

Independent Validation of HMBD-001: A Comparative Analysis of Anti-HER3 Therapies

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Compound of Interest

Compound Name: HMBD-001

Cat. No.: B1208404

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical and clinical data available for **HMBD-001**, a novel anti-HER3 monoclonal antibody, with other HER3-targeting therapies. The information is intended to support independent validation and inform research and development decisions.

Executive Summary

HMBD-001 is a clinical-stage humanized anti-HER3 monoclonal antibody developed by Hummingbird Bioscience.[1] It is designed to uniquely block the HER3 dimerization interface, thereby inhibiting both ligand-dependent and -independent activation of the HER3 signaling pathway.[2][3] This mechanism of action is proposed to offer superior tumor growth inhibition compared to other anti-HER3 antibodies that primarily target the ligand-binding domain. This guide summarizes the publicly available data for **HMBD-001** and compares it with other anti-HER3 antibodies in clinical development, namely seribantumab, patritumab deruxtecan, and elgentumab.

Data Presentation

Preclinical Efficacy of HMBD-001

Published preclinical data in Molecular Cancer Therapeutics demonstrated the potent anti-tumor activity of **HMBD-001** (also referred to as 10D1F) across a variety of in vitro and in vivo cancer models.[2]

Model	Treatment	Result
In Vitro		
FaDu (hypopharyngeal cancer) cells	HMBD-001	Inhibition of NRG1-mediated pHER3 and pAKT
BxPC-3 (pancreatic cancer) cells	HMBD-001	Inhibition of NRG1-mediated pHER3 and pAKT
In Vivo (Xenograft Models)		
FaDu xenograft	HMBD-001 (10 mg/kg, twice weekly)	Significant tumor growth inhibition
BxPC-3 xenograft	HMBD-001 (10 mg/kg, twice weekly)	Significant tumor growth inhibition
Ovarian Cancer PDX (NRG1 fusion)	HMBD-001	Superior tumor growth inhibition compared to other anti-HER3 and anti-HER2/HER3 bispecific antibodies[4]
Squamous Cell Carcinoma PDX	HMBD-001 + Cetuximab	Up to 100% tumor growth inhibition

Clinical Performance of Anti-HER3 Antibodies

The following tables summarize the available clinical data for **HMBD-001** and its comparators.

Table 1: **HMBD-001** Clinical Data

Trial Phase	Indication	Key Findings
Phase I/IIa (NCT05057013)	Advanced HER3-Positive Solid Tumors	Monotherapy was well-tolerated with no dose-limiting toxicities. Disease Control Rate (DCR) of 43% was observed.

Table 2: Seribantumab (MM-121) Clinical Data

Trial Phase	Indication	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)
Phase II (CRESTONE - NCT04383210)	NRG1 Fusion-Positive Solid Tumors	33% (in cohort 1) [5] [6]	92% (in cohort 1) [5] [6]	Not Reported
Phase II (CRESTONE - NSCLC subset)	NRG1 Fusion-Positive NSCLC	36% [6]	91% [6]	Not Reported

Table 3: Patritumab Deruxtecan (HER3-DXd) Clinical Data

Trial Phase	Indication	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)
Phase II (HERTHENA-Lung01 - NCT04619004)	EGFR-mutated NSCLC (post-TKI & chemo)	29.8% [7] [8] [9]	73.8% [7] [8] [9]	5.5 months [9] [10]
Phase I	EGFR-mutated NSCLC (heavily pretreated)	39% [10]	72%	8.2 months [10]

Table 4: Elgemtumab (LJM716) Clinical Data

Trial Phase	Indication	Key Findings
Phase I	Advanced Solid Tumors	Well-tolerated, MTD not reached. One unconfirmed partial response in a gastric cancer patient. 17/54 patients had stable disease. [11]
Phase I (with Trastuzumab)	HER2+ Metastatic Breast or Gastric Cancer	Study completed.
Phase I (with Alpelisib and Trastuzumab)	HER2+ Metastatic Breast Cancer	Combination limited by gastrointestinal toxicity. [11]

Experimental Protocols

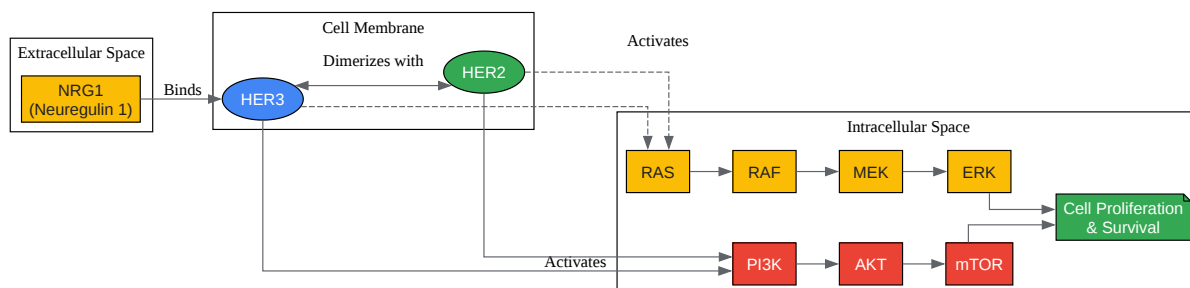
In Vivo Tumor Growth Inhibition Xenograft Model (General Protocol)

This protocol outlines a standard procedure for assessing the efficacy of a therapeutic agent in a subcutaneous xenograft mouse model.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Cell Culture and Preparation:
 - Select a human cancer cell line with appropriate HER3 expression or NRG1 fusion status.
 - Culture cells in recommended media and conditions.
 - Harvest cells during the logarithmic growth phase and prepare a single-cell suspension in a suitable buffer (e.g., PBS or HBSS).
 - Determine cell viability (e.g., using trypan blue exclusion) and adjust the cell concentration for injection. For some models, cells may be mixed with Matrigel to enhance tumor engraftment.
- Animal Handling and Tumor Implantation:

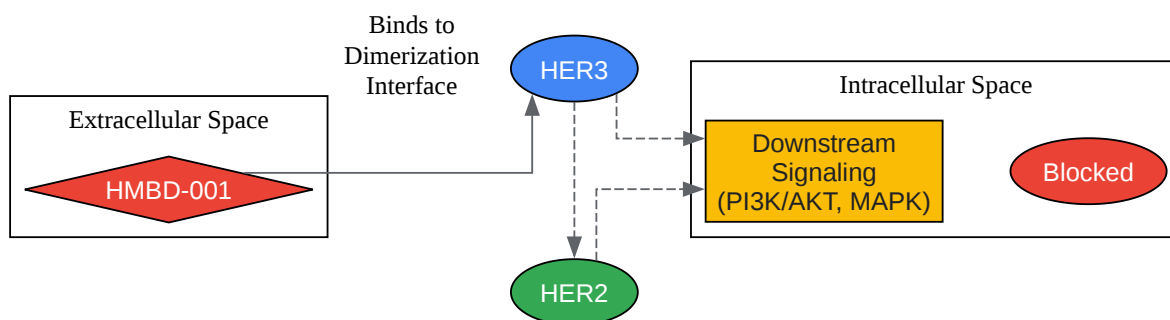
- Use immunocompromised mice (e.g., athymic nude or NSG mice) to prevent rejection of human tumor cells.
- Acclimatize animals for at least one week before the study begins.
- Subcutaneously inject the prepared cell suspension (typically 1-10 million cells in 100-200 μ L) into the flank of each mouse.
- Tumor Monitoring and Grouping:
 - Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the animals into treatment and control groups.
- Treatment Administration:
 - Administer the therapeutic agent (e.g., **HMBD-001**) and vehicle control according to the planned dosing schedule, route of administration, and dose levels.
 - Monitor animal body weight and overall health throughout the study to assess toxicity.
- Endpoint and Data Analysis:
 - The study endpoint may be a specific tumor volume, a predetermined time point, or signs of animal distress.
 - At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
 - Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Mandatory Visualization



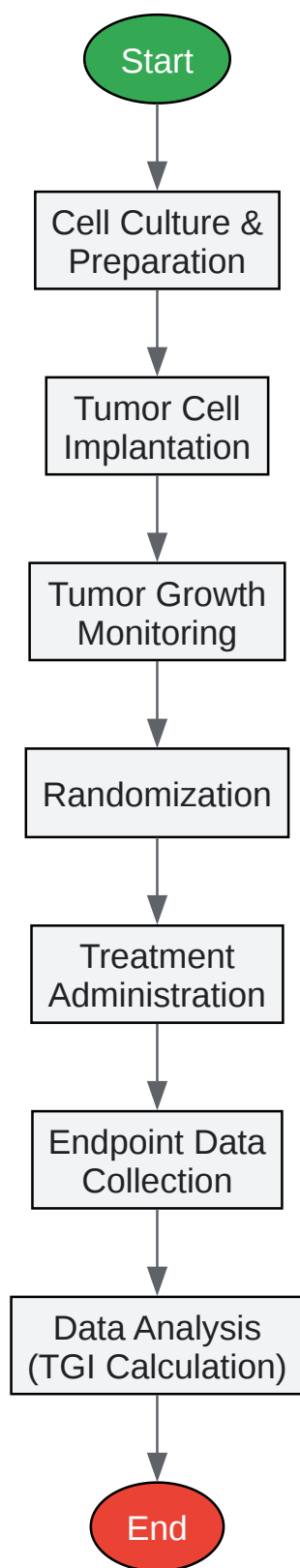
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Caption: Canonical HER3 Signaling Pathway.



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Caption: Mechanism of Action of **HMBD-001**.



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Caption: In Vivo Xenograft Study Workflow.

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